molecular formula C6H9N3O2 B12930091 (R)-3-(1,2,4-Oxadiazol-3-yl)morpholine

(R)-3-(1,2,4-Oxadiazol-3-yl)morpholine

Cat. No.: B12930091
M. Wt: 155.15 g/mol
InChI Key: UPVZMHVVZBKTBX-YFKPBYRVSA-N
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Description

®-3-(1,2,4-Oxadiazol-3-yl)morpholine is a heterocyclic compound that features both a morpholine ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1,2,4-Oxadiazol-3-yl)morpholine typically involves the formation of the oxadiazole ring followed by the introduction of the morpholine moiety. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile oxide under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of ®-3-(1,2,4-Oxadiazol-3-yl)morpholine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-(1,2,4-Oxadiazol-3-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, often using halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

®-3-(1,2,4-Oxadiazol-3-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ®-3-(1,2,4-Oxadiazol-3-yl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

(3R)-3-(1,2,4-oxadiazol-3-yl)morpholine

InChI

InChI=1S/C6H9N3O2/c1-2-10-3-5(7-1)6-8-4-11-9-6/h4-5,7H,1-3H2/t5-/m0/s1

InChI Key

UPVZMHVVZBKTBX-YFKPBYRVSA-N

Isomeric SMILES

C1COC[C@H](N1)C2=NOC=N2

Canonical SMILES

C1COCC(N1)C2=NOC=N2

Origin of Product

United States

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